molecular formula C7H12ClF3N2O B1531200 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride CAS No. 1269053-62-4

1-(Trifluoroacetyl)-1,4-diazepane hydrochloride

Cat. No. B1531200
CAS RN: 1269053-62-4
M. Wt: 232.63 g/mol
InChI Key: NPIWCBGRANKIML-UHFFFAOYSA-N
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Description

Trifluoroacetyl compounds are generally used as precursors in various chemical reactions . They are often involved in the synthesis of heterocycles and metal chelates .


Synthesis Analysis

The synthesis of trifluoroacetyl derivatives often involves the reaction of trifluoroacetic acid with other compounds . For example, 1,1,1-Trifluoroacetylacetone is prepared by the condensation of esters of trifluoroacetic acid with acetone .


Molecular Structure Analysis

The molecular structure of trifluoroacetyl compounds can be complex and varies depending on the specific compound. For example, 1,1,1-Trifluoroacetylacetone has the formula CF3C(O)CH2C(O)CH3 .


Chemical Reactions Analysis

Trifluoroacetyl compounds can participate in various chemical reactions. For instance, they can be used in the synthesis of trifluoromethyl-4,5-dihydro-1,2,4-oxadiazoles and trifluoromethyl-1,2,4-oxadiazoles .


Physical And Chemical Properties Analysis

The physical and chemical properties of trifluoroacetyl compounds can vary depending on the specific compound. For example, 1,1,1-Trifluoroacetylacetone is a colorless liquid with a density of 1.27 g/cm3 .

Scientific Research Applications

Synthesis and Chemical Reactions

1,4-Diazepines, including derivatives similar to 1-(Trifluoroacetyl)-1,4-diazepane hydrochloride, are synthesized through various chemical routes, highlighting their structural diversity and the potential for targeted modifications to enhance their pharmaceutical utility. These synthetic strategies are crucial for developing compounds with improved biological activities and for exploring their interaction mechanisms within biological systems (Rashid et al., 2019).

Biological and Pharmaceutical Applications

The primary significance of 1,4-diazepine derivatives lies in their wide range of biological activities. They exhibit antipsychotic, anxiolytic, anthelmintic, anticonvulsant, antibacterial, antifungal, and anticancer properties. This diverse biological activity profile suggests that compounds like this compound could be explored for potential pharmaceutical applications, offering a basis for the development of new therapeutic agents. The exploration of 1,4-diazepines in medicinal chemistry underscores the importance of understanding their mechanisms of action, which could lead to novel treatments for a variety of conditions (Rashid et al., 2019).

Safety and Hazards

The safety and hazards associated with trifluoroacetyl compounds can vary depending on the specific compound. For example, hydrochloric acid, which may be related to the compound , can cause severe skin burns and eye damage, and may be corrosive to metals .

properties

IUPAC Name

1-(1,4-diazepan-1-yl)-2,2,2-trifluoroethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F3N2O.ClH/c8-7(9,10)6(13)12-4-1-2-11-3-5-12;/h11H,1-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPIWCBGRANKIML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)C(=O)C(F)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClF3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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